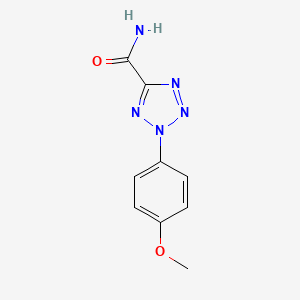![molecular formula C27H30N4O3S B3008405 1-(3,4-dimethoxyphenyl)-N-ethyl-4-(phenoxymethyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulene-2-carbothioamide CAS No. 877814-03-4](/img/structure/B3008405.png)
1-(3,4-dimethoxyphenyl)-N-ethyl-4-(phenoxymethyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulene-2-carbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule with several functional groups, including an azulene, a triazole, and multiple ether and amide groups. These functional groups suggest that the compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry or materials science .
Synthesis Analysis
The synthesis of such a complex molecule would likely involve multiple steps, each introducing a different functional group. For example, the azulene and triazole rings might be formed through cyclization reactions, while the ether and amide groups could be introduced through substitution reactions .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of multiple rings suggests that the molecule would have a fairly rigid structure. The ether and amide groups could introduce some flexibility, depending on their positions in the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For instance, the azulene ring might participate in electrophilic aromatic substitution reactions, while the amide group could be involved in nucleophilic acyl substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the balance of polar (amide) and nonpolar (azulene) regions in the molecule. Its melting and boiling points would depend on the strength of the intermolecular forces .Wissenschaftliche Forschungsanwendungen
Antioxidant Activity
Studies have shown that derivatives of tetrahydro-2a,3,4a-triazacyclopenta[cd]azulene exhibit significant in vitro antioxidant activity. This is particularly true for derivatives such as 1-phenoxymethyl-4-aryl-5,6,7,8-tetrahydro-2а,4a,8a-triazacyclopenta[cd]azulene-3-carbothionic acid and its analogs, which were found to possess high antioxidant activity and a promising pharmacokinetic profile in silico. These findings suggest the potential of structurally related compounds, including the one , to serve as effective antioxidants, possibly offering protection against oxidative stress-related damage (Demchenko et al., 2021).
Anticancer Properties
Another significant area of application for related compounds involves anticancer properties. Specifically, 1-(2-isopropyl-5-methylphenoxymethyl)-3R-4-aryl-5,6,7,8-tetrahydro-2,2а,8а-triazacyclopenta[cd]azulene derivatives have been synthesized and tested for their anticancer effects. These compounds demonstrated a broad spectrum of activity against various cancer cell lines, including leukemia, lung cancer, colon cancer, and breast cancer among others. The insertion of specific groups into the heterocyclic system was found to enhance the anticancer effect, highlighting the role of structural modifications in improving therapeutic potential (Demchenko et al., 2018).
Wirkmechanismus
Mode of Action
It is known that the compound contains a 3,4-dimethoxyphenyl group , which is known to participate in various chemical reactions . This group could potentially interact with its targets, leading to changes in their function.
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown. Given the presence of the 3,4-dimethoxyphenyl group , it is possible that the compound could affect pathways involving aromatic hydrocarbons
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
6-(3,4-dimethoxyphenyl)-N-ethyl-2-(phenoxymethyl)-1,3,4-triazatricyclo[5.4.1.04,12]dodeca-2,5,7(12)-triene-5-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N4O3S/c1-4-28-26(35)25-24(18-13-14-21(32-2)22(16-18)33-3)20-12-8-9-15-30-23(29-31(25)27(20)30)17-34-19-10-6-5-7-11-19/h5-7,10-11,13-14,16H,4,8-9,12,15,17H2,1-3H3,(H,28,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXIZDTCQCRUYQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=S)C1=C(C2=C3N1N=C(N3CCCC2)COC4=CC=CC=C4)C5=CC(=C(C=C5)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(5-Fluoropyrimidin-2-yl)amino]-2-thiophen-2-ylpropan-2-ol](/img/structure/B3008322.png)



![(2R)-2-[2-(tert-butoxy)-2-oxoethyl]-5,5,5-trifluoropentanoic acid](/img/structure/B3008333.png)
![1-[4-(2-Amino-4,5-dichlorophenyl)piperazin-1-yl]-2-methylpropan-2-ol](/img/structure/B3008334.png)
![(E)-4-(Dimethylamino)-1-[4-(5-methoxy-1H-indol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]but-2-en-1-one](/img/structure/B3008335.png)
![(3aS,3bR,6aR,7aS)-2-tert-butyl 6a-methyl octahydro-1H-cyclopenta[1,2-c:3,4-c']dipyrrole-2,6a(3bH)-dicarboxylate](/img/structure/B3008336.png)

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B3008340.png)



